molecular formula C5H8N2O5 B150089 Dencichin CAS No. 7554-90-7

Dencichin

Cat. No. B150089
CAS RN: 7554-90-7
M. Wt: 176.13 g/mol
InChI Key: NEEQFPMRODQIKX-REOHCLBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dencichin, also known as β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), is a non-protein amino acid originally extracted from Panax notoginseng . It has found various pharmacological applications .


Molecular Structure Analysis

Dencichin has a molecular formula of C5H8N2O5 . Its molecular weight is 176.13 g/mol .


Chemical Reactions Analysis

Dencichin has been found to inhibit HIF-prolyl hydroxylase-2 (PHD-2) activity . It has also been found to increase HRE expression .


Physical And Chemical Properties Analysis

Dencichin has a density of 1.596±0.06 g/cm3 . It has a specific rotation (α) of -36.9 (c, 0.66 in 4N HCl) . It is soluble in methanol, ethanol, DMSO and other organic solvents .

Scientific Research Applications

Neuroexcitotoxicity

Specific Scientific Field

Neuroscience and Neurology

Application Summary

Dencichin has been identified as a neuroexcitotoxic non-protein amino acid . Neuroexcitotoxicity describes the toxic actions of excitatory neurotransmitters, primarily glutamate, where the exacerbated or prolonged activation of glutamate receptors starts a cascade of neurotoxicity that ultimately leads to the loss of neuronal function and cell death .

Hemostasis

Specific Scientific Field

Hematology and Medicine

Application Summary

Dencichin has been identified as a hemostatic and platelet-increasing agent . Hemostasis involves three basic steps: vascular spasm, the formation of a platelet plug, and coagulation, in which clotting factors promote the formation of a fibrin clot .

Future Directions

The Dencichin Market is projected to achieve a valuation in the multimillion-dollar range by 2030 . This demonstrates an unforeseen Compound Annual Growth Rate (CAGR) between 2023 and 2030 . The increasing consumer demand for environmentally sustainable and eco-friendly products is a notable aspect in this market .

properties

IUPAC Name

2-amino-3-(oxaloamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O5/c6-2(4(9)10)1-7-3(8)5(11)12/h2H,1,6H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEQFPMRODQIKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50896910
Record name Oxalyldiaminopropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50896910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-2-Amino-3-(oxalylamino)propanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029402
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Amino-3-(carboxyformamido)propanoic acid

CAS RN

7554-90-7, 5302-45-4
Record name Oxalyldiaminopropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007554907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxalyldiaminopropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50896910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DENCICHIN, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TG777QI25
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name L-2-Amino-3-(oxalylamino)propanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029402
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

206 °C
Record name L-2-Amino-3-(oxalylamino)propanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029402
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dencichin
Reactant of Route 2
Reactant of Route 2
Dencichin
Reactant of Route 3
Reactant of Route 3
Dencichin
Reactant of Route 4
Dencichin
Reactant of Route 5
Dencichin
Reactant of Route 6
Reactant of Route 6
Dencichin

Citations

For This Compound
33
Citations
CZ Wang, E McEntee, S Wicks, JA Wu… - Journal of Natural …, 2006 - Springer
… Dencichin was identified as the active compound in notoginseng in this regard [44]. Notoginseng can also decrease blood pressure, improve blood supply, and protect against shock [34…
Number of citations: 198 link.springer.com
EFSA Panel on Nutrition, Novel Foods and Food … - EFSA …, 2020 - Wiley Online Library
… of 350 mg NF/day, and assuming an l-dencichin concentration at the LOQ (ie 0.17%) in the P. … to about 0.3 mg l-dencichin/day. The Panel considers l-dencichin in the NF unlikely to be of …
Number of citations: 8 efsa.onlinelibrary.wiley.com
Y Zhang, Y Huang, D Dou - 2023 - researchsquare.com
… to be GABA and dencichin. The total … dencichin and GABA showed a decreasing trend with the increase in the number of cycles of steaming and sun-drying; the content of dencichin …
Number of citations: 0 www.researchsquare.com
L Jie, Q Pengcheng, H Qiaoyan, B Linlin… - European journal of …, 2017 - Elsevier
Diabetic nephropathy (DN), a common complication associated with both type I and type II diabetes mellitus (DM), is a major cause of chronic nephropathy and a common cause of end-…
Number of citations: 38 www.sciencedirect.com
EP on Nutrition, N Foods, FA NDA, D Turck… - EFSA Journal, 2020 - ncbi.nlm.nih.gov
… of 350 mg NF/day, and assuming an l‐dencichin concentration at the LOQ (ie 0.17%) in the P… to about 0.3 mg l‐dencichin/day. The Panel considers l‐dencichin in the NF unlikely to be of …
Number of citations: 3 www.ncbi.nlm.nih.gov
F Ma, J Chen, X Wu, Q Zhou, S Sun - Journal of Molecular Structure, 2016 - Elsevier
The herbal material of Notoginseng (the root of Panax notoginseng) is sold by “Tou” (the number of Notoginseng in every 500 g) to distinguish the grade. Normally the better quality, the …
Number of citations: 38 www.sciencedirect.com
W Ji, H Xie, J Zhou, X Wang, X Ma, L Huang - Journal of Chromatography B, 2016 - Elsevier
Specific molecularly imprinted polymers for dencichine were developed for the first time in this study by the bulk polymerization using phenylpyruvic acid and dl-tyrosine as multi-…
Number of citations: 34 www.sciencedirect.com
Y Lian, M Zhu, B Yang, X Wang… - Chinese …, 2022 - cmjournal.biomedcentral.com
… The neurotoxic component of dencichin in ginseng was significantly reduced after high temperature processing, thereby reducing the toxic and side effects [16]. Some studies had …
Number of citations: 2 cmjournal.biomedcentral.com
F Lambein, YH Kuo - CCDN NEWS, 2013 - biblio.ugent.be
… ascribed to its Dencichin (ODAP) content. Some of the attributes of ODAP (Dencichin) are … Some therapeutic applications of ODAP/Dencichin that have been patented very recently are a…
Number of citations: 9 biblio.ugent.be
J Dezhuang, Z Cong, W Zhihua - Chinese Traditional Patent Medicine, 1998
Number of citations: 4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.